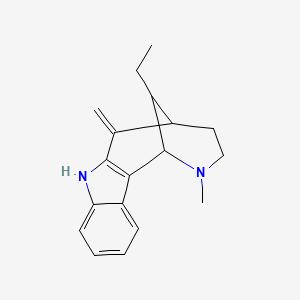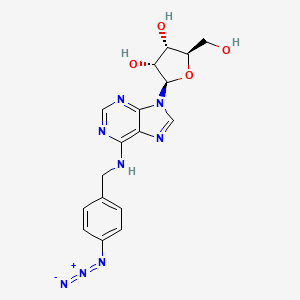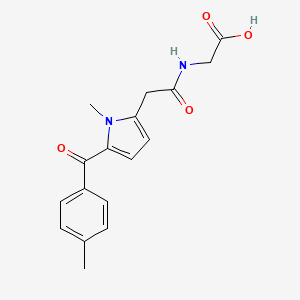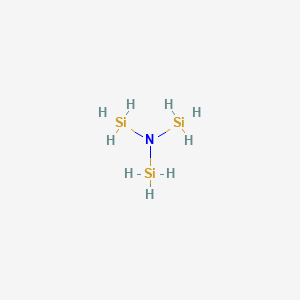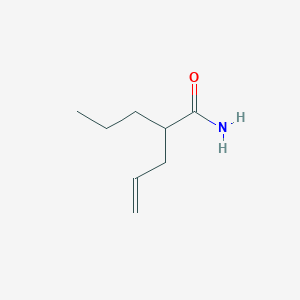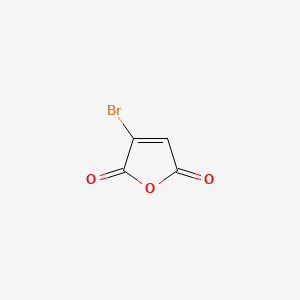
3-溴呋喃-2,5-二酮
描述
3-bromofuran-2,5-dione is an organic compound with the chemical formula C4H3BrO3 . It appears as a colorless crystal or white crystalline solid with a distinctive pungent odor. This compound is known for its strong electron affinity and ability to undergo conjugate addition reactions .
科学研究应用
3-bromofuran-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of carboxylic acids, esters, alcohols, and fatty amides.
Biology: The compound is employed in the study of protein and peptide modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: 3-bromofuran-2,5-dione is utilized in the production of dyes, adhesives, and as an initiator, photosensitizer, and diazotizing agent
作用机制
Target of Action
It’s known that furan derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, such as covalent binding, hydrogen bonding, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Furan derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromofuran-2,5-dione. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
Bromomaleic anhydride plays a significant role in biochemical reactions, particularly in the reversible or permanent chemical modification of proteins and peptides . It interacts with enzymes, proteins, and other biomolecules through its reactive anhydride group. This interaction often involves the formation of covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. These modifications can alter the activity, stability, and function of the target proteins, making bromomaleic anhydride a valuable tool in biochemical research .
Cellular Effects
Bromomaleic anhydride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can lead to changes in downstream signaling events, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, bromomaleic anhydride can impact gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of bromomaleic anhydride involves its ability to form covalent bonds with nucleophilic residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, bromomaleic anhydride can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, bromomaleic anhydride can influence gene expression by modifying transcription factors, thereby altering their DNA-binding affinity and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromomaleic anhydride can change over time due to its stability and degradation properties . Bromomaleic anhydride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that bromomaleic anhydride can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of bromomaleic anhydride vary with different dosages in animal models . At low doses, it can effectively modify target proteins without causing significant toxicity. At higher doses, bromomaleic anhydride can exhibit toxic or adverse effects, such as tissue damage and inflammation. These threshold effects are important to consider when designing experiments and interpreting results. Understanding the dosage-dependent effects of bromomaleic anhydride is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Bromomaleic anhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo hydrolysis to form bromomaleic acid, which can further participate in metabolic reactions. The presence of bromine in its structure can also influence its metabolic fate, as halogenated compounds often exhibit unique metabolic properties. Bromomaleic anhydride can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, bromomaleic anhydride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, bromomaleic anhydride can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Its distribution can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of bromomaleic anhydride is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, bromomaleic anhydride may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting proteins. This localization can affect its activity and function, as well as its potential impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-bromofuran-2,5-dione is typically synthesized by reacting bromomaleic acid with anhydrous anhydride in an ether solvent. This reaction produces the target product under controlled conditions .
Industrial Production Methods: In industrial settings, bromomaleic anhydride is produced using similar methods but on a larger scale. The process involves maintaining specific temperature and pressure conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s irritant and corrosive nature .
Types of Reactions:
Oxidation: 3-bromofuran-2,5-dione can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form bromomaleic acid or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of bromomaleic anhydride.
Reduction: Bromomaleic acid and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
- Dichloromaleic anhydride
- Maleic anhydride
- Fumaric anhydride
Comparison: 3-bromofuran-2,5-dione is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, dichloromaleic anhydride and bromomaleic anhydride both participate in Diels-Alder reactions, but the presence of bromine in bromomaleic anhydride offers different reactivity patterns and product profiles .
属性
IUPAC Name |
3-bromofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMWCKXOZFJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207988 | |
| Record name | Bromomaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bromomaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5926-51-2 | |
| Record name | 3-Bromo-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5926-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromomaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3EBH68XDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



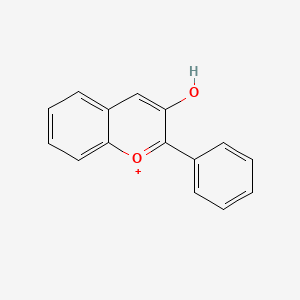
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)


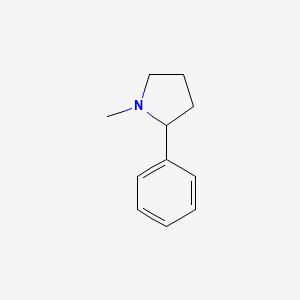
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
